molecular formula C15H18BrNO3S2 B2841676 5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide CAS No. 1795484-09-1

5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide

Cat. No. B2841676
CAS RN: 1795484-09-1
M. Wt: 404.34
InChI Key: CUUBQXVLQDLFDX-UHFFFAOYSA-N
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Description

“5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

While the specific synthesis process for this compound is not available, thiophene derivatives can be synthesized through various methods. For example, the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can be functionalized through oxidations, aminations, halogenations, and C–C bond formations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene derivatives are generally stable and have been used in various applications due to their unique properties .

Scientific Research Applications

Synthesis and Chemical Properties

Thiophene sulfonamide derivatives, including those similar to 5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide, have been synthesized using different approaches. A notable method involves the Suzuki–Miyaura cross-coupling reactions, facilitating the creation of a range of thiophene sulfonamide derivatives. These compounds exhibit significant urease inhibition and hemolytic activities, with the electronic effects of various functional groups on the aromatic ring playing a crucial role in their activity. Furthermore, their antibacterial properties have been investigated, showcasing their potential as antimicrobial agents (Noreen et al., 2017).

Biological Applications

The synthesis of thiophene derivatives and their transition metal complexes has been explored for their potential biological applications. These derivatives demonstrate moderate to significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Chohan & Shad, 2011). Additionally, the partitioning of structurally related thiophene derivatives between solvent and micellar media has been studied, providing insights into their solubilization properties and interactions with surfactants, which could be crucial for their application in drug delivery systems (Saeed et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some thiophene derivatives are used in medicinal chemistry due to their biological activity .

Future Directions

Thiophene derivatives continue to be an area of interest in various fields, including medicinal chemistry and material science . Future research may focus on developing new synthesis methods and exploring new applications for these compounds.

properties

IUPAC Name

5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3S2/c16-14-6-7-15(21-14)22(19,20)17-10-8-13(9-11-18)12-4-2-1-3-5-12/h1-7,13,17-18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUBQXVLQDLFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=C(S2)Br)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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